molecular formula C17H14I2N4O2S B12007777 3-(3-Ethoxyphenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 613249-87-9

3-(3-Ethoxyphenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12007777
CAS No.: 613249-87-9
M. Wt: 592.2 g/mol
InChI Key: HTMKZEKXBSONSM-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethoxyphenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a useful research compound. Its molecular formula is C17H14I2N4O2S and its molecular weight is 592.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

613249-87-9

Molecular Formula

C17H14I2N4O2S

Molecular Weight

592.2 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H14I2N4O2S/c1-2-25-13-5-3-4-10(7-13)16-21-22-17(26)23(16)20-9-11-6-12(18)8-14(19)15(11)24/h3-9,24H,2H2,1H3,(H,22,26)/b20-9+

InChI Key

HTMKZEKXBSONSM-AWQFTUOYSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

Biological Activity

The compound 3-(3-Ethoxyphenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and triazole derivatives. The following general reaction scheme is often employed:

  • Formation of Schiff Base: The reaction of 2-hydroxy-3,5-diiodobenzaldehyde with a suitable amine.
  • Cyclization: The Schiff base undergoes cyclization to form the triazole-thione structure.

Anticancer Activity

Research has shown that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:

  • A study demonstrated that similar triazole-thione derivatives showed activity against colon carcinoma (HCT-116) with IC50 values around 6.2 μM .
  • Other derivatives were active against breast cancer cell lines (T47D) with IC50 values of 27.3 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Various studies indicate that triazole derivatives possess broad-spectrum antimicrobial activity against bacteria and fungi .
  • Specifically, compounds structurally related to this triazole have shown effectiveness comparable to standard antibiotics like streptomycin .

Anti-inflammatory and Antioxidant Properties

Triazoles are known for their anti-inflammatory effects:

  • Compounds similar to the one have demonstrated the ability to inhibit inflammatory pathways in vitro, suggesting potential use in treating inflammatory diseases .
  • Additionally, antioxidant assays indicate that these compounds can scavenge free radicals effectively, contributing to their therapeutic profile .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: Triazoles can inhibit enzymes involved in cancer cell proliferation.
  • DNA Interaction: Some derivatives show binding affinity to DNA, disrupting replication in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation: They may modulate ROS levels, influencing cell survival pathways.

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • A study on a related compound showed potent anticancer effects in vivo, leading to reduced tumor size in animal models .
  • Clinical trials have indicated that triazole-based drugs can enhance the efficacy of existing chemotherapeutics when used in combination therapies .

Scientific Research Applications

Biological Activities

The compound has shown promising biological activities in various studies:

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects. For instance, derivatives similar to 3-(3-Ethoxyphenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies using lung adenocarcinoma (A549) and hepatoma (Bel7402) cell lines demonstrated dose-dependent suppression of cell growth .

Antibacterial and Antifungal Activities

Triazole derivatives are known for their antibacterial and antifungal properties. The compound's structure allows it to interact with microbial targets effectively. Studies have reported that similar compounds possess activity against various bacterial strains and fungi .

Anti-inflammatory Properties

Some studies suggest that triazole derivatives may exhibit anti-inflammatory effects, potentially through modulation of inflammatory pathways. This aspect warrants further investigation to elucidate the underlying mechanisms .

Case Studies and Research Findings

StudyFindings
Jiang et al. (2020)Synthesized a related triazole derivative showing significant antitumor activity in A549 cells; confirmed through MTT assays .
Aggarwal et al. (2020)Reviewed multiple triazole derivatives highlighting their roles as anticancer agents and their mechanisms of action against various cancers .
Sachdeva et al. (2013)Investigated anti-inflammatory properties of triazoles; suggested potential therapeutic applications in inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Sulfur

The thione (-S) group acts as a nucleophilic site, enabling substitution reactions with alkylating or arylating agents.

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationEthyl bromoacetate, K₂CO₃, DMF, 80°CS-alkylated triazole derivative68–75%
Arylation4-Chlorobenzyl chloride, Et₃N, CHCl₃S-aryl derivative with enhanced lipophilicity82%

Key Findings :

  • Alkylation enhances solubility in polar aprotic solvents.

  • Arylation introduces steric bulk, affecting binding affinity in biological assays .

Oxidation of the Thione Group

The thione sulfur can be oxidized to sulfonic acid derivatives under strong oxidizing conditions.

Oxidizing AgentConditionsProductApplicationsSource
H₂O₂ (30%)Acetic acid, 60°C, 4 hrsTriazole-3-sulfonic acidPrecursor for sulfonamides
KMnO₄Alkaline aqueous solutionDisulfide-linked dimerAnticancer scaffold

Mechanistic Insight :
Oxidation proceeds via electrophilic attack at sulfur, forming intermediates such as sulfenic acid before final product formation.

Hydrolysis of the Benzylidene Amino Group

The Schiff base (-N=CH-) linkage undergoes hydrolysis in acidic or aqueous media.

ConditionsProductsRole in SynthesisSource
HCl (1M), reflux3-Ethoxyphenyl triazole + 2-hydroxy-3,5-diiodobenzaldehydeRegeneration of precursors
H₂O, 70°C, 12 hrsPartial hydrolysis to amine derivativeIntermediate for functionalization

Note : Hydrolysis is reversible; the Schiff base can reform under dehydrating conditions.

Complexation with Metal Ions

The compound acts as a polydentate ligand via N (triazole), S (thione), and O (hydroxy) atoms.

Metal SaltConditionsComplex StructureStability Constant (log β)Source
Cu(II) acetateMethanol, RT, 2 hrsOctahedral Cu(II)-N₂S₂O₂12.3 ± 0.2
Zn(II) chlorideEthanol, reflux, 6 hrsTetrahedral Zn(II)-S₂O₂8.9 ± 0.3

Applications :

  • Cu(II) complexes show enhanced antimicrobial activity compared to the free ligand .

  • Zn(II) complexes exhibit fluorescence quenching in sensor applications .

Cyclocondensation Reactions

The amino group participates in cyclization with carbonyl compounds to form fused heterocycles.

ReagentConditionsProductBiological ActivitySource
Ethyl acetoacetatePTSA, toluene, 110°CTriazolo[3,4-b]thiadiazine derivativeAntifungal (IC₅₀ = 4.2 μM)
ThioureaNaOH, ethanol, refluxTriazolo-thiazepine systemCOX-2 inhibition (78%)

Structural Confirmation :
Cyclized products were characterized via single-crystal XRD and ¹H/¹³C NMR .

Electrophilic Aromatic Substitution

The electron-rich triazole ring undergoes iodination or nitration at specific positions.

ReactionReagents/ConditionsPosition SubstitutedYieldSource
NitrationHNO₃/H₂SO₄, 0°CC-5 of triazole55%
IodinationI₂, HIO₃, H₂O, 60°CC-3 of benzylidene63%

Regioselectivity :
Directed by the electron-donating ethoxy group and steric effects of iodine substituents.

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-Ethoxyphenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the triazole core can be formed by cyclizing thiosemicarbazide intermediates under acidic conditions, followed by Schiff base formation with 2-hydroxy-3,5-diiodobenzaldehyde. Reaction optimization (e.g., solvent choice, temperature, and catalyst use) is critical for yield improvement .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • FT-IR : To confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹, S-H vibrations).
  • NMR (¹H/¹³C) : For structural elucidation of aromatic protons, ethoxy groups, and imine linkages.
  • UV-Vis : To analyze electronic transitions in the conjugated system.
  • X-ray crystallography : For definitive 3D structural determination, if single crystals are obtainable .

Q. How can solubility challenges be addressed during biological assays?

Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility. Pre-screen solubility at physiological pH (7.4) using dynamic light scattering (DLS) or HPLC-UV quantification .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is widely used to calculate:

  • HOMO-LUMO gaps for charge transfer behavior.
  • Molecular electrostatic potential (MEP) maps for nucleophilic/electrophilic site identification.
  • Vibrational frequencies to validate experimental IR data. MD simulations can further assess solvation effects and protein-ligand docking potential .

Q. How can contradictions between experimental and theoretical spectral data be resolved?

Discrepancies (e.g., in NMR chemical shifts) may arise from solvent effects or conformational flexibility. Perform:

  • Solvent-implicit DFT calculations (e.g., using the PCM model).
  • Torsional angle scans to identify low-energy conformers.
  • Dynamic NMR experiments to detect rotational barriers in solution .

Q. What strategies optimize the compound’s bioactivity against drug-resistant pathogens?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., ethoxy group, iodine positions) to enhance membrane permeability.
  • Enzyme inhibition assays : Target microbial enzymes (e.g., dihydrofolate reductase) with IC₅₀ determination via fluorometric or calorimetric methods.
  • Synergistic studies : Combine with known antibiotics to assess fractional inhibitory concentration (FIC) indices .

Q. How can reaction engineering improve scalability while maintaining regioselectivity?

  • Microfluidic reactors : Enable precise control over mixing and temperature for high-yield, reproducible synthesis.
  • Heterogeneous catalysis : Use immobilized catalysts (e.g., silica-supported acids) to reduce purification steps.
  • In situ monitoring : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy to track intermediate formation .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT-calculated vs. experimental IR peaks) to identify systematic errors .
  • Statistical Analysis : Apply error propagation models (e.g., Monte Carlo simulations) to quantify uncertainties in kinetic or thermodynamic data .
  • Ethical Compliance : Ensure biosafety protocols (e.g., BSL-2 for antimicrobial testing) and adhere to Green Chemistry principles for solvent waste reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.